The synthesis of CXD101 involves several steps that include the formation of key intermediates followed by coupling reactions to achieve the final product. The primary synthetic route described in patent literature includes:
These methods are detailed in patent filings, which provide a comprehensive overview of the synthetic pathways and conditions necessary for producing CXD101 .
CXD101 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , and its molecular weight is approximately 311.43 g/mol.
The structural components include:
The three-dimensional conformation of CXD101 is critical for its binding affinity to target proteins involved in immune modulation .
CXD101 undergoes various chemical reactions that are essential for its pharmacological activity. Notably, it can participate in:
CXD101 exerts its effects primarily through immune modulation. It has been identified as an inhibitor of neutrophilic inflammation associated with immune checkpoint inhibitors used in cancer therapy. The mechanism involves:
CXD101 exhibits several notable physical and chemical properties:
These properties are critical for formulation development and determining the appropriate delivery methods for clinical applications .
CXD101 holds promise in various scientific applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3